3-Bromo-5-iodobenzotrifluoride
Overview
Description
3-Bromo-5-iodobenzotrifluoride, also known as 1-bromo-3-iodo-5-trifluoromethyl-benzene, is a chemical compound with the molecular formula C7H3BrF3I and a molecular weight of 350.90 g/mol . This compound is primarily used in research and development within the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 3-iodobenzotrifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding benzotrifluoride derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine.
Electrophilic Substitution: Bromine or iodine in the presence of a catalyst like iron(III) bromide.
Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura and Heck reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzotrifluorides: Formed through substitution reactions.
Scientific Research Applications
3-Bromo-5-iodobenzotrifluoride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of bioactive compounds and as a labeling reagent in biochemical assays.
Medicine: Plays a role in the synthesis of potential therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodobenzotrifluoride involves its ability to undergo various chemical transformations. The bromine and iodine atoms act as reactive sites for substitution and coupling reactions, enabling the formation of diverse chemical structures. These transformations are facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chlorobenzotrifluoride
- 3-Bromo-5-fluorobenzotrifluoride
- 3-Iodo-5-chlorobenzotrifluoride
Uniqueness
3-Bromo-5-iodobenzotrifluoride is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzotrifluorides. This dual halogenation allows for more versatile chemical modifications and the synthesis of a broader range of derivatives .
Properties
IUPAC Name |
1-bromo-3-iodo-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDLIJKOZKUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448600 | |
Record name | 3-Bromo-5-iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-59-6 | |
Record name | 3-Bromo-5-iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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